1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
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Overview
Description
1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a complex organic compound with potential applications in various scientific fields. It features a unique structure that includes a dihydroisoquinoline moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable phenylmethyl halide to form the intermediate. This intermediate is then reacted with a phenylmethoxyphenyl isocyanate to yield the final urea compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and may require catalysts like triflic acid absorbed on silica .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of recyclable catalysts and environmentally friendly solvents, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets. It is known to bind to sigma-2 receptors, which are involved in intracellular calcium regulation and cholesterol homeostasis. This binding can modulate various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea
- 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile
Uniqueness
1-[4-(benzyloxy)phenyl]-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is unique due to its specific structural features, such as the combination of a dihydroisoquinoline moiety with a phenylmethoxyphenyl group.
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-phenylmethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O4/c1-37-30-19-24-16-17-33-29(28(24)20-31(30)38-2)18-22-8-10-25(11-9-22)34-32(36)35-26-12-14-27(15-13-26)39-21-23-6-4-3-5-7-23/h3-15,19-20H,16-18,21H2,1-2H3,(H2,34,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXVCJJNUAJKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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